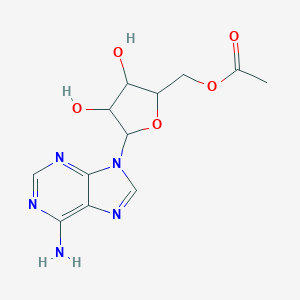
6-Bromoandrostènedione
Vue d'ensemble
Description
La bêta-cyclodextrine est un oligosaccharide cyclique composé de sept unités de glucose liées par des liaisons glycosidiques alpha-1,4. Elle est dérivée de l'amidon et est connue pour sa capacité à former des complexes d'inclusion avec diverses molécules, ce qui en fait un composé précieux dans de nombreux domaines .
Applications De Recherche Scientifique
Beta cyclodextrin has numerous applications in scientific research:
Mécanisme D'action
Target of Action
6-Bromoandrostenedione (6-BAD) primarily targets the aromatase enzyme , also known as estrogen synthetase . Aromatase is a unique cytochrome P-450 enzyme that catalyzes the synthesis of estrone and estradiol from androgens .
Mode of Action
6-Bromoandrostenedione acts as an aromatase inhibitor . It has two isomers, 6α-Bromoandrostenedione (6α-BrA) and 6β-Bromoandrostenedione (6β-BrA), which interact differently with the aromatase enzyme . The 6α-BrA isomer is a competitive inhibitor of aromatase, while the 6β-BrA isomer is a mechanism-based irreversible inhibitor .
Biochemical Pathways
The primary biochemical pathway affected by 6-Bromoandrostenedione is the aromatization process . This process involves three oxygenations at the C-19 position of the androgens, followed by the eventual loss of the C-19 angular methyl group and the elimination of the 1β,2β-hydrogens, resulting in aromatization of the A-ring of the androgen molecule to the estrogen .
Pharmacokinetics
It is known that the compound’s inhibitory effect on aromatase is dependent on the concentration of the compound and the presence of nadph .
Result of Action
The inhibition of aromatase by 6-Bromoandrostenedione leads to an increase in testosterone levels and a decrease in estrogen levels . This can have various molecular and cellular effects, including the promotion of muscle growth and the treatment of estrogen-dependent diseases such as breast cancer .
Action Environment
The action of 6-Bromoandrostenedione can be influenced by various environmental factors. For example, the presence of excess substrate in the preincubation mixture can hinder the inactivation of aromatase by 6β-BrA . Additionally, the compound’s selectivity among P-450 cytochromes suggests that it may be affected by factors that influence the activity of these enzymes .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
6-Bromoandrostenedione plays a crucial role in biochemical reactions, particularly as an inhibitor of aromatase . Aromatase is an enzyme that plays a key role in the biosynthesis of estrogens, and 6-Bromoandrostenedione’s ability to inhibit this enzyme has been the subject of extensive study .
Cellular Effects
The effects of 6-Bromoandrostenedione on cells are primarily related to its role as an aromatase inhibitor . By inhibiting aromatase, 6-Bromoandrostenedione can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
6-Bromoandrostenedione exerts its effects at the molecular level through its interactions with aromatase . It acts as a competitive inhibitor of aromatase, binding to the enzyme and preventing it from catalyzing the conversion of androgens to estrogens .
Temporal Effects in Laboratory Settings
The effects of 6-Bromoandrostenedione have been observed to change over time in laboratory settings .
Dosage Effects in Animal Models
The effects of 6-Bromoandrostenedione in animal models vary with dosage .
Metabolic Pathways
6-Bromoandrostenedione is involved in the metabolic pathway of estrogen biosynthesis, where it interacts with the enzyme aromatase .
Transport and Distribution
Understanding how 6-Bromoandrostenedione interacts with transporters or binding proteins, as well as its effects on localization or accumulation, will provide valuable insights into its biochemical properties .
Subcellular Localization
This could include studying any targeting signals or post-translational modifications that direct 6-Bromoandrostenedione to specific compartments or organelles .
Méthodes De Préparation
La bêta-cyclodextrine est généralement préparée par traitement enzymatique de l'amidon en utilisant la cyclodextrine glycosyltransférase (CGTase) et l'alpha-amylase. Le processus implique la liquéfaction de l'amidon par traitement thermique ou action enzymatique, suivie de l'ajout de CGTase pour convertir l'amidon en cyclodextrines . Les méthodes de production industrielles impliquent souvent l'optimisation de ces réactions enzymatiques pour maximiser le rendement et la pureté .
Analyse Des Réactions Chimiques
La bêta-cyclodextrine subit diverses réactions chimiques, notamment :
Oxydation : La bêta-cyclodextrine peut être oxydée pour introduire des groupes fonctionnels qui améliorent sa solubilité et sa réactivité.
Réduction : Les réactions de réduction peuvent modifier les groupes hydroxyle de la bêta-cyclodextrine, modifiant ainsi ses propriétés d'inclusion.
Complexation : La bêta-cyclodextrine forme des complexes d'inclusion avec une large gamme de molécules, améliorant ainsi leur solubilité et leur stabilité.
Applications de la recherche scientifique
La bêta-cyclodextrine a de nombreuses applications dans la recherche scientifique :
Biologie : Employée dans l'étude des interactions moléculaires et comme vecteur pour les médicaments hydrophobes.
Mécanisme d'action
La bêta-cyclodextrine exerce ses effets par la formation de complexes d'inclusion avec des molécules invitées. Sa cavité hydrophobe enveloppe les composés hydrophobes, tandis que l'extérieur hydrophile assure la solubilité dans l'eau. Ce mécanisme permet à la bêta-cyclodextrine d'améliorer la solubilité, la stabilité et la biodisponibilité de divers composés .
Comparaison Avec Des Composés Similaires
La bêta-cyclodextrine fait partie de la famille des cyclodextrines, qui comprend l'alpha-cyclodextrine et la gamma-cyclodextrine. Ces composés diffèrent par le nombre d'unités de glucose :
Alpha-cyclodextrine : Composée de six unités de glucose.
Gamma-cyclodextrine : Composée de huit unités de glucose.
La bêta-cyclodextrine est unique en raison de sa taille de cavité optimale, qui lui permet de former des complexes d'inclusion stables avec une large gamme de molécules. Ses dérivés, tels que la 2-hydroxypropyl-bêta-cyclodextrine et la bêta-cyclodextrine méthylée de manière aléatoire, améliorent encore sa solubilité et ses propriétés d'inclusion .
Propriétés
IUPAC Name |
(6R,8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BrO2/c1-18-7-5-11(21)9-15(18)16(20)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16H,3-8,10H2,1-2H3/t12-,13-,14-,16+,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWQRBIGKRAICT-DQXCSHPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)CCC34C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@H](C4=CC(=O)CC[C@]34C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10959474 | |
| Record name | 6-Bromoandrost-4-ene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38632-00-7 | |
| Record name | 6-Bromoandrostenedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038632007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Bromoandrost-4-ene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6.BETA.-BROMOANDROSTENEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJEYOWUDT6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-Bromoandrostenedione interact with the aromatase enzyme?
A1: 6-Bromoandrostenedione acts as an inhibitor of aromatase, the enzyme responsible for converting androgens (like testosterone) into estrogens (like estradiol). Interestingly, the stereochemistry at the 6th carbon position significantly influences the type of inhibition:
- 6α-Bromoandrostenedione: This epimer acts as a competitive inhibitor of human placental aromatase. This means it competes with the natural substrate (androstenedione) for binding to the enzyme's active site, thus blocking estrogen synthesis. [, ]
- 6β-Bromoandrostenedione: This epimer functions as a mechanism-based irreversible inhibitor (also known as a suicide substrate). It initially binds to the enzyme and undergoes some catalytic steps. This leads to the formation of a reactive intermediate that irreversibly binds to the aromatase enzyme, permanently inactivating it. [, ]
Q2: How does the structure of 6-Bromoandrostenedione relate to its inhibitory activity on aromatase?
A2: Research indicates that modifications to the 6-Bromoandrostenedione structure can significantly impact its inhibitory activity and mechanism:
- Stereochemistry at the 6th position: As mentioned earlier, the α and β epimers display distinct modes of inhibition (competitive vs. irreversible). This highlights the importance of stereochemistry in determining the interaction with the aromatase enzyme. [, ]
- 2,2-dimethyl substitution: Introducing two methyl groups at the 2nd carbon position of 6β-Bromoandrostenedione (creating 2,2-dimethyl-6β-bromoandrostenedione) dramatically alters its activity. While still a potent inhibitor, this derivative loses its ability to irreversibly inactivate aromatase, likely due to steric hindrance within the enzyme's active site. []
- 2-methyl and 1,4-diene modifications: Adding a single methyl group at the 2nd carbon and introducing a 1,4-diene system does not hinder the irreversible inactivation of aromatase. In fact, the 2-methyl-1,4-diene-6β-bromoandrostenedione derivative demonstrates an even faster inactivation rate than the parent 6β-Bromoandrostenedione. []
Q3: Is 6-Bromoandrostenedione selective for aromatase, or does it affect other enzymes?
A: Research indicates that 6-Bromoandrostenedione exhibits high selectivity for aromatase. Both the α and β epimers were found to be ineffective in inhibiting drug-metabolizing activities in rabbit liver microsomes, which contain various cytochrome P450 enzymes. This suggests a high degree of specificity towards aromatase. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,4-Butanetetrol,1-[5-[(2S,3R)-2,3,4-trihydroxybutyl]-2-pyrazinyl]-, (1R,2S,3R)-](/img/structure/B29378.png)
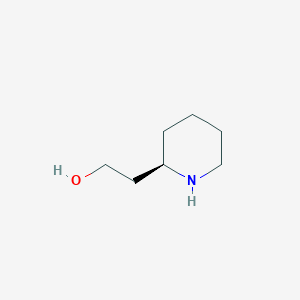
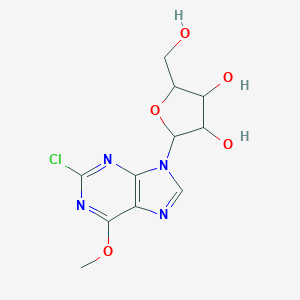
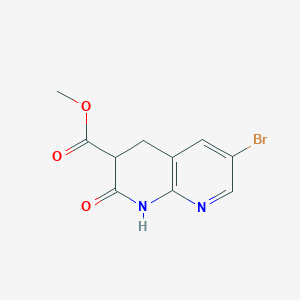
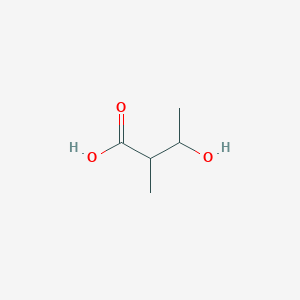
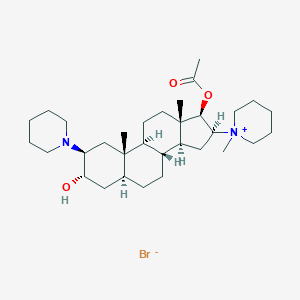
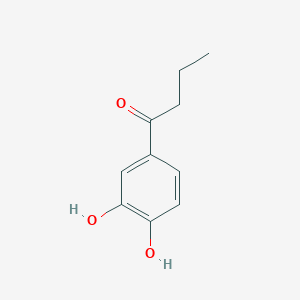
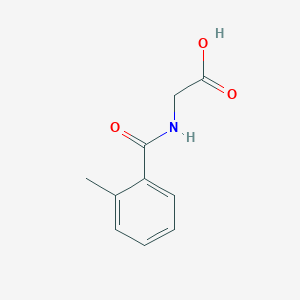
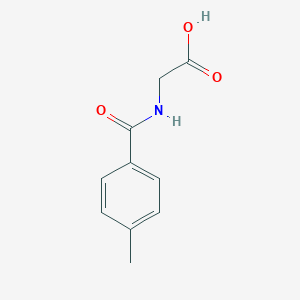
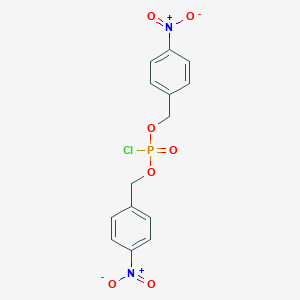
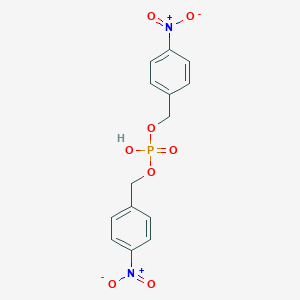
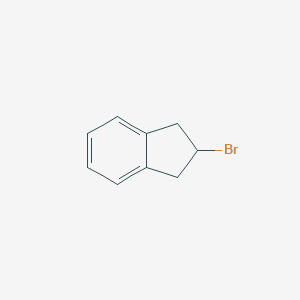
![2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid](/img/structure/B29421.png)
